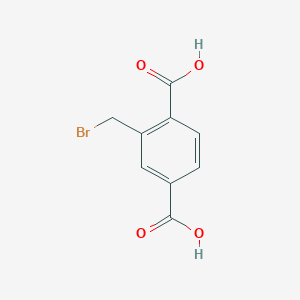
2-(Bromomethyl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)terephthalic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromomethyl group
Preparation Methods
2-(Bromomethyl)terephthalic acid can be synthesized through several methods. One common synthetic route involves the bromination of methyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the bromination of terephthalic acid derivatives can be performed using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes .
Chemical Reactions Analysis
2-(Bromomethyl)terephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-(Bromomethyl)terephthalic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Materials Science: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Research: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)terephthalic acid depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .
Comparison with Similar Compounds
2-(Bromomethyl)terephthalic acid can be compared with other similar compounds, such as:
2-Bromoterephthalic acid: This compound has a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
2-Methylterephthalic acid: This compound has a methyl group instead of a bromomethyl group.
Terephthalic acid: The parent compound without any substituents.
This compound is unique due to the presence of the bromomethyl group, which imparts different reactivity and allows for the synthesis of a broader range of derivatives compared to its analogs .
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-(bromomethyl)terephthalic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
WUMVOMMVJVUIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















